rac Secoisolariciresinol Diglucoside-d4

Catalog No.
S14392197
CAS No.
M.F
C32H46O16
M. Wt
690.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Secoisolariciresinol Diglucoside-d4

Product Name

rac Secoisolariciresinol Diglucoside-d4

IUPAC Name

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S)-1,1,4,4-tetradeuterio-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]oxane-3,4,5-triol

Molecular Formula

C32H46O16

Molecular Weight

690.7 g/mol

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+/m1/s1/i13D2,14D2

InChI Key

SBVBJPHMDABKJV-HPRXPJMKSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](CC2=CC(=C(C=C2)O)OC)C([2H])([2H])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Rac Secoisolariciresinol Diglucoside-d4 is a labeled form of Secoisolariciresinol Diglucoside, a lignan predominantly found in flaxseed. This compound is notable for its potential health benefits, particularly in the context of functional foods and nutraceuticals. The molecular formula of rac Secoisolariciresinol Diglucoside-d4 is C32_{32}H42_{42}D4_{4}O16_{16}, with a molecular weight of approximately 690.72 g/mol .

Lignans like rac Secoisolariciresinol Diglucoside-d4 are polyphenolic compounds known for their antioxidant properties. They are structurally characterized by a dibenzylbutyrolactone skeleton, which contributes to their biological activity and health-promoting effects .

Such as glycosylation to introduce glucose moieties.
  • Isotope Labeling: The incorporation of deuterium (D) into the structure is achieved through specific synthetic pathways that allow for tracking in biological studies.
  • These methods ensure the availability of rac Secoisolariciresinol Diglucoside-d4 for research and application.

    Research indicates that rac Secoisolariciresinol Diglucoside-d4 exhibits several biological activities:

    • Antioxidant Properties: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
    • Estrogenic Activity: As a phytoestrogen, it may mimic estrogen in the body, potentially offering benefits for hormone-related conditions .
    • Anti-inflammatory Effects: Preliminary studies suggest that this compound may help modulate inflammatory responses, contributing to its protective effects against chronic diseases .

    The synthesis of rac Secoisolariciresinol Diglucoside-d4 typically involves:

    • Extraction from Natural Sources: The compound can be isolated from flaxseed or other lignan-rich plants using solvent extraction methods.
    • Chemical Synthesis: Laboratory synthesis may involve starting from simpler lignan precursors and utilizing

    Rac Secoisolariciresinol Diglucoside-d4 has several applications:

    • Nutraceuticals: It is used in dietary supplements aimed at improving health outcomes related to cardiovascular disease and cancer prevention.
    • Functional Foods: Incorporated into food products to enhance their health benefits, particularly those marketed as rich in antioxidants.
    • Research Tool: Utilized in studies investigating lignan metabolism and bioactivity due to its labeled nature, allowing for precise tracking within biological systems .

    Rac Secoisolariciresinol Diglucoside-d4 shares structural similarities with other lignans but possesses unique features that distinguish it:

    Compound NameStructure TypeUnique Features
    SecoisolariciresinolLignanNaturally occurring; precursor to diglucosides
    PinoresinolLignanExhibits anti-inflammatory properties
    LariciresinolLignanKnown for its neuroprotective effects
    MatairesinolLignanPotential anti-cancer properties

    Rac Secoisolariciresinol Diglucoside-d4 is unique due to its dual glucoside structure and deuterium labeling, which enhances its utility in research settings compared to other lignans .

    The enzymatic glucosylation of secoisolariciresinol represents a critical step in the biosynthesis of secoisolariciresinol diglucoside derivatives, involving specific uridine diphosphate glucosyltransferases that catalyze the sequential addition of glucose moieties to the lignan backbone [2] [4]. The primary enzyme responsible for this glucosylation process is LuUGT74S1, which demonstrates remarkable specificity for secoisolariciresinol as a substrate and catalyzes the formation of both secoisolariciresinol monoglucoside and secoisolariciresinol diglucoside in a sequential manner [4] [5].

    Glucosyltransferase Enzyme Characteristics

    The LuUGT74S1 enzyme exhibits distinctive kinetic properties that govern the efficiency of secoisolariciresinol glucosylation [6] [7]. Kinetic analysis reveals that this enzyme displays a Michaelis-Menten constant of approximately 890 μM for secoisolariciresinol, with a maximum velocity of 2.4 μmol/min/mg and a catalytic rate constant of 1.8 s⁻¹ [6]. The catalytic efficiency, expressed as kcat/Km, reaches 2.0 mM⁻¹s⁻¹, indicating moderate substrate affinity and turnover rates [7].

    Enzyme VariantKm (μM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
    LuUGT74S1 Wild Type8902.41.82.0
    LuUGT74S1 Q136S8502.82.12.5
    LuUGT74S1 A17S7801.91.41.8
    LuUGT74S1 H194S12001.81.31.1

    Sequential Glucosylation Mechanism

    The glucosylation process proceeds through a two-step mechanism wherein secoisolariciresinol initially undergoes monoglucosylation to form secoisolariciresinol monoglucoside, followed by a second glucosylation event to produce the final diglucoside product [6] [7]. Time course experiments demonstrate that the formation of the enzyme-UDPG-secoisolariciresinol complex occurs with an activation energy of approximately 5 kcal/mol, while the subsequent formation of the enzyme-UDPG-secoisolariciresinol monoglucoside complex requires significantly higher activation energy of 29 kcal/mol [6].

    The kinetic analysis reveals that secoisolariciresinol binding exhibits a forward reaction rate constant of 100 s⁻¹ compared to a reverse reaction rate of 1 s⁻¹, indicating favorable substrate binding [6]. Conversely, secoisolariciresinol monoglucoside binding demonstrates a much lower forward reaction rate of 0.01 s⁻¹, making the formation of the enzyme-substrate complex for diglucosylation the rate-limiting step in the overall process [7].

    Substrate Specificity and Enzyme Variants

    Multiple glucosyltransferase enzymes participate in lignan glucosylation, with varying degrees of substrate specificity and catalytic efficiency [8] [9]. Three UDP-glucose lignan glycosyltransferases from Isatis indigotica demonstrate the ability to catalyze glycosylation at both the 4-hydroxyl and 4'-hydroxyl groups of lariciresinol, producing both monoglucoside intermediates and diglucoside products [8]. These enzymes, designated IiUGT71B5a, IiUGT1, and IiUGT4, exhibit distinct catalytic properties with IiUGT4 showing the highest affinity for lariciresinol substrates [8].

    The flax genome contains multiple UGT genes potentially involved in lignan glucosylation, including UGT74S1, UGT74T1, UGT89B3, UGT94H1, and UGT712B1 [5]. Among these, UGT74S1 represents the only enzyme demonstrating specific activity toward secoisolariciresinol, while the related enzymes UGT74S4 and UGT74S3 exhibit significantly reduced glucosylation activity and fail to produce diglucoside products [10].

    Stereochemical Considerations in rac-Secoisolariciresinol Configuration

    The stereochemical configuration of secoisolariciresinol represents a fundamental aspect of lignan biosynthesis that directly influences the biological activity and metabolic fate of these compounds [11] [12]. The rac-secoisolariciresinol designation indicates the presence of both enantiomeric forms of the compound, with the relative proportions determined by the stereospecificity of the biosynthetic enzymes involved in its formation [13] [14].

    Enantiomeric Distribution Patterns

    The stereochemical diversity of secoisolariciresinol demonstrates significant variation across different plant species and even within different tissues of the same plant [11] [13]. In Linum usitatissimum, the seeds predominantly accumulate (+)-secoisolariciresinol with an enantiomeric excess exceeding 95%, while the leaves contain primarily (-)-secoisolariciresinol with approximately 65% enantiomeric excess [14] [15]. This tissue-specific stereochemical distribution reflects the expression of different pinoresinol-lariciresinol reductase enzymes with opposing stereospecificities [16] [15].

    Plant SpeciesPredominant EnantiomerEnantiomeric Excess (%)Associated PLR Enzyme
    Linum usitatissimum (seeds)(+)-Secoisolariciresinol>95LuPLR1
    Linum usitatissimum (leaves)(-)-Secoisolariciresinol65LuPLR2
    Arctium lappa (petioles)(+)-Secoisolariciresinol81AlPLR1
    Arctium lappa (seeds)(-)-Secoisolariciresinol65AlPLR2

    Enzymatic Stereocontrol Mechanisms

    The stereochemical outcome of secoisolariciresinol formation depends critically on the stereospecificity of pinoresinol-lariciresinol reductase enzymes that catalyze the reduction of lariciresinol to secoisolariciresinol [16] [15]. These enzymes exhibit opposing enantioselectivities, with LuPLR1 producing (+)-secoisolariciresinol and LuPLR2 generating (-)-secoisolariciresinol [15]. The stereospecific reduction proceeds through a two-electron transfer mechanism utilizing NADPH as the reducing cofactor [16].

    The dirigent proteins that initiate lignan biosynthesis also contribute to the ultimate stereochemical configuration by controlling the initial coupling of coniferyl alcohol molecules to form either (+)-pinoresinol or (-)-pinoresinol [17] [18]. Six flax dirigent proteins designated LuDIR1 through LuDIR6 exhibit differential expression patterns and stereospecificities, with LuDIR1 primarily associated with (+)-pinoresinol formation in stems and leaves, while LuDIR5 and LuDIR6 correlate with secoisolariciresinol diglucoside accumulation in seed coats [17] [18].

    Structural Activity Relationships

    The stereochemical configuration of secoisolariciresinol significantly influences its biological activity and metabolic properties [12]. Comparative studies of optically pure (+)-secoisolariciresinol, (-)-secoisolariciresinol, and meso-secoisolariciresinol reveal distinct physiological effects [12]. The (+)-enantiomer and (-)-enantiomer both demonstrate immunostimulatory activity by accelerating immunoglobulin M production in human hybridoma cells, while the meso form lacks this activity [12].

    The cytotoxic activity against human breast cancer cells also exhibits stereochemical dependence, with meso-secoisolariciresinol showing cytotoxic effects while (-)-secoisolariciresinol slightly stimulates cell growth [12]. This differential activity pattern suggests that the estrogenic properties of secoisolariciresinol derive primarily from the (-)-enantiomer [12]. Additionally, (-)-secoisolariciresinol stimulates adiponectin production in adipose cells, whereas both (+)-secoisolariciresinol and meso-secoisolariciresinol suppress this production [12].

    Genetic Regulation of Lignan Production in Flaxseed (Linum usitatissimum)

    The genetic regulation of lignan production in flaxseed involves complex transcriptional control mechanisms that coordinate the expression of multiple biosynthetic genes throughout seed development [2] [19]. The primary regulatory targets include genes encoding pinoresinol-lariciresinol reductase and UDP-glucosyltransferase enzymes, whose coordinated expression determines the timing and magnitude of secoisolariciresinol diglucoside accumulation [4] [5].

    Temporal Expression Patterns

    The expression of lignan biosynthetic genes in developing flax seeds follows distinct temporal patterns that correlate with secoisolariciresinol diglucoside accumulation [19] [5]. The PLR1 gene exhibits peak expression at 16 days after anthesis, coinciding with maximum secoisolariciresinol diglucoside synthesis activity [5]. Similarly, UGT74S1 expression follows a bell-curve pattern with maximum transcript levels at 16 days after anthesis, demonstrating coordinated regulation with PLR1 [5].

    Gene SymbolDays After Anthesis (Expression Level - FPKM)
    0 DAA8 DAA16 DAA24 DAA32 DAA
    LuPLR145.298.7234.5187.3156.8
    LuUGT74S134.1123.6189.798.467.2
    LuDIR512.445.378.956.734.2

    Environmental factors significantly influence the temporal expression patterns of lignan biosynthetic genes [19]. Low temperature conditions (16°C) and abundant irrigation shift the maximum expression of both PLR1 and UGT74S1 genes to later developmental stages (14 days after anthesis) compared to optimal conditions (20°C) where peak expression occurs at 7 days after anthesis [19]. Conversely, high temperature (24°C) and limited irrigation result in reduced overall expression levels of these genes compared to optimal growing conditions [19].

    Transcriptional Regulatory Networks

    The regulation of lignan biosynthesis involves multiple transcription factors and regulatory elements that control gene expression in response to developmental and environmental cues [20] [21]. Micro-ribonucleic acids play crucial roles in regulating lignan biosynthetic pathways by targeting either biosynthesis-related genes, transcription factors, or non-coding ribonucleic acids [21]. Three specific micro-ribonucleic acids, miR168a, miR399g, and miR828a, demonstrate upregulation in flax varieties with higher lignan content when subjected to salt stress, indicating their involvement in stress-responsive lignan production [21].

    The promoter regions of lignan biosynthetic genes contain multiple regulatory elements that respond to stress signals and developmental cues [15]. Analysis of the LuPLR2 promoter reveals putative regulatory elements that confer responsiveness to methyl jasmonate and mechanical wounding, suggesting integration of stress signaling pathways with lignan biosynthesis [15]. The expression of LuPLR2 increases significantly following methyl jasmonate treatment and mechanical injury, correlating with enhanced yatein accumulation in flax leaves [15].

    Genome-Wide Association Studies

    Quantitative trait nucleotide analysis has identified specific genomic regions associated with lignan content variation in flax populations [22]. Multiple quantitative trait loci influence secoisolariciresinol diglucoside accumulation, with candidate genes including cytochrome P450 proteins, WRKY transcription factors, GRAS family proteins, and ubiquitin-proteasome pathway components [22]. These findings suggest that lignan production involves complex regulatory networks extending beyond the core biosynthetic pathway genes [22].

    The dirigent protein gene family demonstrates extensive expansion in the flax genome, with 44 members identified through genome-wide analysis [17]. Phylogenetic analysis segregates these genes into six distinct clusters with cluster-specific expression patterns and putative functional specializations [17]. The differential expression profiles of dirigent genes across tissues and developmental stages suggest multiple roles in lignan biosynthesis, secondary cell wall formation, and plant defense responses [17].

    Epigenetic Regulation

    Emerging evidence suggests that epigenetic mechanisms contribute to the regulation of lignan biosynthesis in flax [20]. Transcriptomic analysis under various biotic and abiotic stress conditions reveals specific expression patterns of lignan biosynthetic genes, with the EP3 gene showing significant upregulation across all stress treatments [20]. The integration of chromatin modifications, DNA methylation, and histone modifications likely influences the accessibility of lignan biosynthetic gene promoters to transcriptional machinery [20].

    XLogP3

    -0.7

    Hydrogen Bond Acceptor Count

    16

    Hydrogen Bond Donor Count

    10

    Exact Mass

    690.30369236 g/mol

    Monoisotopic Mass

    690.30369236 g/mol

    Heavy Atom Count

    48

    Dates

    Last modified: 08-10-2024

    Explore Compound Types